molecular formula C26H26N4O4S B273602 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

Número de catálogo B273602
Peso molecular: 490.6 g/mol
Clave InChI: QSURHBGKHUFHAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, also known as DPP4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP4 inhibitors are a class of drugs that are used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which plays a key role in glucose metabolism.

Mecanismo De Acción

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors work by inhibiting the enzyme 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, the levels of these hormones are increased, leading to increased insulin secretion, decreased glucagon secretion, and improved glucose control.
Biochemical and Physiological Effects:
2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors have been shown to have a number of biochemical and physiological effects beyond their glucose-lowering effects. They may have anti-inflammatory effects by reducing the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). They may also have cardioprotective effects by improving endothelial function and reducing oxidative stress. Additionally, 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in lab experiments is their specificity for the 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

Direcciones Futuras

There are a number of future directions for research on 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors. One area of interest is the potential use of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in the treatment of Alzheimer's disease, as there is evidence that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may reduce amyloid-beta accumulation in the brain. Another area of interest is the potential use of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in the treatment of autoimmune disorders such as multiple sclerosis, as there is evidence that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may reduce inflammation in these conditions. Additionally, there is ongoing research on the development of more selective and potent 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors with fewer off-target effects.

Métodos De Síntesis

The synthesis of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with phenylsulfonyl chloride in the presence of triethylamine, followed by reaction with 4-methylphenylamine and acetic anhydride. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors have been extensively studied for their potential therapeutic applications beyond diabetes. Recent studies have shown that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have anti-inflammatory, cardioprotective, and neuroprotective effects. They have also been investigated for their potential in the treatment of cancer, Alzheimer's disease, and autoimmune disorders.

Propiedades

Nombre del producto

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

Fórmula molecular

C26H26N4O4S

Peso molecular

490.6 g/mol

Nombre IUPAC

2-[benzenesulfonyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O4S/c1-19-14-16-21(17-15-19)27-24(31)18-29(35(33,34)23-12-8-5-9-13-23)25-20(2)28(3)30(26(25)32)22-10-6-4-7-11-22/h4-17H,18H2,1-3H3,(H,27,31)

Clave InChI

QSURHBGKHUFHAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4

SMILES canónico

CC1=CC=C(C=C1)NC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.